molecular formula C16H15Cl2N3O3 B3001214 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1098635-95-0

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B3001214
CAS No.: 1098635-95-0
M. Wt: 368.21
InChI Key: VFYFPECKAVBZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a useful research compound. Its molecular formula is C16H15Cl2N3O3 and its molecular weight is 368.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-((3,5-Dichlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, with the CAS number 1098635-95-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₅Cl₂N₃O₃
Molecular Weight368.2 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing pathways associated with cancer and other diseases. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in tumor progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Sayed et al. (2019) demonstrated that the compound had notable cytotoxic effects against several cancer cell lines, including:

Cell LineIC₅₀ (µM)
A431<10
HT29<15
HepG2<20

The structure-activity relationship (SAR) analysis revealed that the presence of the dichlorophenyl moiety is crucial for its anticancer efficacy, as it enhances binding affinity to target proteins involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. A recent investigation highlighted its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • In Silico Studies : A study focused on the in silico evaluation of the compound's interaction with LAT1 transporter proteins, indicating potential as a radiotheranostic agent for cancer treatment. The binding affinity was calculated using molecular docking simulations, revealing promising results for further experimental validation .
  • Crystal Structure Analysis : The crystallographic study of the compound revealed significant structural insights that correlate with its biological activity. The analysis showed that specific conformational features contribute to its interaction with biological targets .

Properties

IUPAC Name

4-(3,5-dichloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-11-4-12(18)6-13(5-11)21-15(22)7-14(16(23)24)20-9-10-2-1-3-19-8-10/h1-6,8,14,20H,7,9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYFPECKAVBZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.